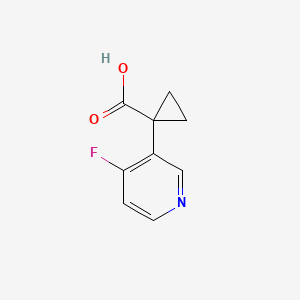
Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, an iodine atom, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate and p-tolylhydrazine in the presence of iodine and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodates, iodides, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkyl or aryl substituted pyrazoles.
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrazole ring structure allows the compound to bind to receptors and enzymes, modulating their activity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate is similar to other pyrazole derivatives, such as:
Ethyl 5-amino-1-(p-tolyl)pyrazole-3-carboxylate: Lacks the iodine atom.
Ethyl 5-amino-4-bromo-1-(p-tolyl)pyrazole-3-carboxylate: Contains a bromine atom instead of iodine.
Ethyl 5-amino-4-iodo-1-(m-tolyl)pyrazole-3-carboxylate: Has a meta-tolyl group instead of para-tolyl.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical and biological properties compared to its analogs. This makes it particularly valuable in specific applications where iodine's reactivity and biological activity are advantageous.
Properties
IUPAC Name |
ethyl 5-amino-4-iodo-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNZSHFSDGSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-amino-4-iodo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7951926.png)
![Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951927.png)




![7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B7951968.png)

